3-(4-Propan-2-yloxyphenyl)prop-2-enal
Description
3-(4-Propan-2-yloxyphenyl)prop-2-enal is an α,β-unsaturated aldehyde derivative featuring a propan-2-yloxy (isopropoxy) substituent in the para position of the phenyl ring. This compound belongs to the cinnamaldehyde family, characterized by a prop-2-enal backbone conjugated to an aromatic ring.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-(4-propan-2-yloxyphenyl)prop-2-enal |
InChI |
InChI=1S/C12H14O2/c1-10(2)14-12-7-5-11(6-8-12)4-3-9-13/h3-10H,1-2H3 |
InChI Key |
ORJTYKKLVHYQSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=CC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in the nature and position of substituents on the phenyl ring (Table 1).
Table 1: Structural Comparison of Cinnamaldehyde Derivatives
| Compound Name | Substituent (Position) | Key Structural Features |
|---|---|---|
| 3-(4-Propan-2-yloxyphenyl)prop-2-enal | Propan-2-yloxy (para) | Bulky, lipophilic, electron-donating |
| 3-(4-Methoxyphenyl)prop-2-enal | Methoxy (para) | Electron-donating, moderate lipophilicity |
| Sinapaldehyde | Hydroxy (meta), Methoxy (para) | Hydrogen-bonding capacity, polar |
| 3-(4-Methylphenyl)prop-2-enal | Methyl (para) | Electron-donating, non-polar |
| 3-(4-Ethynylphenyl)prop-2-enal | Ethynyl (para) | Linear, π-electron-rich |
Physical and Chemical Properties
- Steric Effects : The bulky isopropoxy group may hinder molecular packing, leading to lower melting points than methoxy or methyl analogs .
- Electronic Effects : Electron-donating substituents (e.g., methoxy, isopropoxy) stabilize the α,β-unsaturated aldehyde system via resonance, increasing electrophilicity at the β-carbon .
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